4-benzoylbenzoyl Chloride
Overview
Description
4-Benzoylbenzoyl Chloride (4-BBC) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless solid. The molecular formula of this compound is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .
Synthesis Analysis
The synthesis of this compound involves taking benzoic acid and thionyl chloride as raw materials, under the action of a catalyst, heating, stirring and performing backflow reaction . When the solution is clear and transparent, redundant thionyl chloride is recycled to obtain a coarse benzoyl chloride product . This product is then subjected to reduced pressure distillation in a reduced pressure distillation tower, and the fraction of 90-120 DEG C is collected to obtain a finished benzoyl chloride product .Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis
This compound has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in a variety of organic reactions.Physical and Chemical Properties Analysis
This compound is a colorless, odorless solid with a melting point of 60-62°C. The molecular formula is C14H9ClO2, the average mass is 244.673 Da, and the monoisotopic mass is 244.029114 Da .Scientific Research Applications
Optical Switching Materials
4-Benzoylbenzoyl Chloride derivatives, specifically 4-(4′-alkyloxyphenylazo)benzoyl chlorides, have been identified as promising materials for optical switching. These compounds demonstrate fast switching times of cis-trans isomerization and possess liquid-crystalline properties in a broad temperature range, indicating their potential for use in optical applications (Jaworska et al., 2017).
Hydrolysis Kinetics
Research into the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which can be synthesized using benzoyl chlorides like this compound, has provided insights into the kinetics of these reactions. This study is pivotal for understanding the chemical behavior of these compounds under various conditions (Bauerová & Ludwig, 2000).
Synthesis of Dibenzoic Acid
This compound has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid. This synthesis involves oxidation and phase transfer catalysis, demonstrating the compound's role in facilitating complex chemical reactions (Zhaole Lu, 2014).
Fluorescent Derivatization
In analytical chemistry, derivatization reagents like this compound have been used for compounds with hydroxyl and/or amino groups. These reagents produce strongly fluorescent derivatives, which are vital for detection and analysis in chromatography (Tsuruta & Kazuya Kohashi, 1987).
Cellulose Benzoates Synthesis
In the field of polymer science, this compound is used in the synthesis of cellulose benzoates under homogeneous conditions. This synthesis is important for the development of cellulose derivatives with a range of applications (Zhang et al., 2009).
Reactivity in Microemulsions
Studying the reactivity of benzoyl halides, including derivatives of this compound, in microemulsions has provided insights into their solvolysis kinetics. This research is significant for understanding the behavior of these compounds in various solvent environments (Fernández et al., 2003).
Annulative Coupling in Organic Synthesis
This compound derivatives have been used in iridium-catalyzed annulative coupling processes. This research contributes to the field of organic synthesis, particularly in the formation of complex organic molecules (Nagata et al., 2014).
Antimicrobial Activity
Compounds synthesized from benzoyl chloride-substituted 2,4-thiazolidinedione derivatives, related to this compound, have shown significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents (Parekh et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
4-benzoylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCULFZQSHFJNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512775 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-58-8 | |
Record name | 4-Benzoylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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